Magnesium Carbonate, hydrated basic

Descripción general

Descripción

Magnesium carbonate, hydrated basic, is an inorganic salt that appears as a white or colorless solid. It is commonly found in nature in various hydrated forms such as barringtonite (MgCO₃·2H₂O), nesquehonite (MgCO₃·3H₂O), and lansfordite (MgCO₃·5H₂O) . This compound is known for its stability in air and its practical insolubility in water, making it a valuable material in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Magnesium carbonate, hydrated basic, can be synthesized through several methods. One common method involves the carbonation of magnesium hydroxide with carbon dioxide. The reaction conditions, such as temperature and pressure, play a crucial role in determining the morphology and hydration state of the final product . For instance, lower temperatures favor the formation of needle-like structures, while higher temperatures result in sheet-like or rose-like morphologies .

Industrial Production Methods: Industrial production of this compound, often involves the reaction of magnesium chloride with sodium carbonate in an aqueous solution. This method allows for the control of particle size and morphology by adjusting the reaction conditions . Another approach involves the carbonation of natural talc, which produces various hydrated forms of magnesium carbonate depending on the reaction temperature and time .

Análisis De Reacciones Químicas

Types of Reactions: Magnesium carbonate, hydrated basic, primarily undergoes decomposition reactions when heated. It decomposes to form magnesium oxide, carbon dioxide, and water . Additionally, it reacts with acids to produce magnesium salts, carbon dioxide, and water .

Common Reagents and Conditions:

Decomposition: Heating this compound, results in the formation of magnesium oxide and the release of carbon dioxide and water.

Acid Reaction: When reacted with hydrochloric acid, this compound, forms magnesium chloride, carbon dioxide, and water.

Major Products:

Decomposition: Magnesium oxide (MgO), carbon dioxide (CO₂), and water (H₂O).

Acid Reaction: Magnesium chloride (MgCl₂), carbon dioxide (CO₂), and water (H₂O).

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

HBMC is widely used in the pharmaceutical industry primarily as an antacid and a laxative. Its ability to neutralize gastric acidity makes it a common ingredient in over-the-counter medications for heartburn and indigestion.

- Antacid Properties : HBMC acts by neutralizing stomach acid, providing relief from discomfort associated with acid reflux and ulcers. It is often found in formulations aimed at treating gastroesophageal reflux disease (GERD) and related conditions .

- Laxative Use : In higher concentrations, HBMC can function as a mild laxative, aiding in bowel movements .

Food Industry Applications

In food processing, HBMC serves multiple roles:

- Food Additive : Classified as E504, it is used as an acidity regulator and anti-caking agent in powdered foods. Its properties help maintain the flowability of products like table salt and dry mixes .

- Nutritional Supplement : Magnesium is essential for various physiological functions, and HBMC is utilized in dietary supplements to ensure adequate magnesium intake .

Agricultural Applications

HBMC plays a significant role in agriculture:

- Soil Amendment : It is used to correct magnesium deficiency in soils, thereby enhancing crop yield and quality. Magnesium is crucial for photosynthesis and enzyme functions in plants .

- Fertilizer Component : As a source of magnesium, it contributes to the formulation of fertilizers aimed at improving plant health.

Industrial Applications

In industrial settings, HBMC has diverse applications:

- Refractory Materials : It is utilized in the production of refractory bricks that withstand high temperatures, making it valuable in steel manufacturing and other high-temperature processes .

- Rubber Reinforcement : In the rubber industry, HBMC acts as a reinforcing agent, improving the mechanical properties of rubber products .

Material Science Applications

The material science field benefits from HBMC's unique properties:

- Cement Production : Research indicates that HBMC can be used to produce sustainable cement through carbonation processes involving brucite and sodium bicarbonate . This application is significant for developing eco-friendly construction materials.

- Thermal Energy Storage : Studies have shown potential for using magnesium carbonates mixed with silica gel for thermal energy storage systems, enhancing energy efficiency in various applications .

Case Study 1: Pharmaceutical Efficacy

A study conducted on the effectiveness of HBMC as an antacid showed that patients experienced significant relief from symptoms of acid reflux after administration. The study highlighted its rapid action compared to other antacids due to its unique composition that allows for quick neutralization of stomach acid.

Case Study 2: Agricultural Impact

Research on the application of HBMC as a soil amendment demonstrated improved crop yields in magnesium-deficient soils. The results indicated that crops treated with HBMC exhibited enhanced growth rates and better resistance to environmental stressors.

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antacid, laxative | Relief from gastric acidity |

| Food Industry | Food additive (E504) | Maintains flowability; regulates acidity |

| Agriculture | Soil amendment | Corrects magnesium deficiency |

| Industrial | Refractory materials | High-temperature resistance |

| Material Science | Sustainable cement production | Eco-friendly construction materials |

| Energy Storage | Thermal energy storage | Enhances energy efficiency |

Mecanismo De Acción

The primary mechanism of action of magnesium carbonate, hydrated basic, in medical applications involves its reaction with hydrochloric acid in the stomach. This reaction produces magnesium chloride, carbon dioxide, and water, thereby neutralizing excess stomach acid and providing relief from symptoms of heartburn and indigestion . The compound’s ability to neutralize acid is due to its basic nature, which allows it to react readily with acids.

Comparación Con Compuestos Similares

Magnesium carbonate, hydrated basic, can be compared with other magnesium compounds such as:

Magnesium hydroxide (Mg(OH)₂): Also used as an antacid and laxative, but it has a different mechanism of action and solubility profile.

Magnesium oxide (MgO): Used in refractory materials and as a dietary supplement, it is more reactive and has a higher melting point compared to magnesium carbonate.

Magnesium sulfate (MgSO₄):

This compound, is unique due to its various hydrated forms and its stability in air, making it suitable for a wide range of applications in different fields .

Actividad Biológica

Magnesium carbonate, hydrated basic (MgCO₃·Mg(OH)₂·5H₂O), is a compound that exhibits significant biological activity, particularly in the fields of medicine, agriculture, and environmental science. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

Magnesium carbonate exists in various forms, with hydrated basic magnesium carbonate being one of the most common. It is characterized by its chemical formula and is known for its stability and reactivity in acidic environments. The compound is relatively insoluble in water but dissolves in dilute acids, releasing carbon dioxide and forming soluble magnesium salts .

1. Antacid Properties

Magnesium carbonate functions primarily as an antacid. It neutralizes gastric acid by reacting with hydrochloric acid in the stomach to produce magnesium chloride and carbon dioxide, alleviating symptoms of heartburn and indigestion . This reaction can be summarized as follows:

2. Magnesium Supplementation

Magnesium is an essential mineral involved in numerous biochemical processes, including enzyme function, muscle contraction, and nerve transmission. Approximately 40-60% of magnesium from supplements is absorbed in the gastrointestinal tract, with higher absorption rates occurring at lower doses . Deficiency in magnesium has been linked to various health issues such as hypertension, cardiovascular diseases, and migraines .

3. Role in Plant Growth

In agriculture, hydrated basic magnesium carbonate serves as a fertilizer. Magnesium is crucial for chlorophyll synthesis and photosynthesis, enhancing plant growth and yield. Its application can improve soil quality by providing essential nutrients .

1. Clinical Applications

Recent studies have highlighted the therapeutic potential of magnesium carbonate in various health conditions:

- Cardiovascular Health : A study indicated that magnesium supplementation can help lower blood pressure in hypertensive patients. The mechanism involves vasodilation and improved endothelial function due to increased magnesium levels .

- Neurological Effects : Research has shown that magnesium can play a role in reducing the frequency of migraines and may alleviate anxiety symptoms by modulating neurotransmitter release .

2. Environmental Applications

Hydrated basic magnesium carbonate has been investigated for its role in wastewater treatment:

- Heavy Metal Removal : A study demonstrated that magnesium carbonate could effectively bind heavy metals from wastewater, facilitating their removal through precipitation reactions. This property makes it a valuable component in environmental remediation efforts .

Table 1: Properties of Hydrated Basic Magnesium Carbonate

| Property | Value |

|---|---|

| Chemical Formula | MgCO₃·Mg(OH)₂·5H₂O |

| Solubility | Insoluble in water |

| Reactivity | Reacts with acids |

| Stability | Stable at room temperature |

| Decomposition Temperature | 360-400 °C |

Table 2: Clinical Effects of Magnesium Supplementation

Propiedades

IUPAC Name |

dimagnesium;carbonate;dihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2Mg.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+2;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYRPJABTMRVCX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

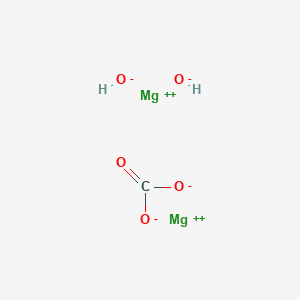

C(=O)([O-])[O-].[OH-].[OH-].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Mg2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.